molecular formula C11H9F3O3 B1472059 2-Methyl-5-(trifluoromethoxy)cinnamic acid CAS No. 1262019-25-9

2-Methyl-5-(trifluoromethoxy)cinnamic acid

Cat. No. B1472059
CAS RN: 1262019-25-9
M. Wt: 246.18 g/mol
InChI Key: JVYBXYXIWXGYJQ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(trifluoromethoxy)cinnamic acid is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.18 g/mol . The IUPAC name for this compound is (2E)-3-[2-methyl-5-(trifluoromethoxy)phenyl]-2-propenoic acid . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Methyl-5-(trifluoromethoxy)cinnamic acid is 1S/C11H9F3O3/c1-7-2-4-9(17-11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ . The compound has a complex structure with a cinnamoyl nucleus .


Physical And Chemical Properties Analysis

2-Methyl-5-(trifluoromethoxy)cinnamic acid has a molecular weight of 246.18 g/mol . It has a topological polar surface area of 46.5 Ų . The compound has a complexity of 299 .

Scientific Research Applications

Catalytic Asymmetric Synthesis

A novel approach to the asymmetric synthesis of chiral glycidic acid derivatives, involving the catalytic asymmetric epoxidation of cinnamic acid derivatives, has been developed. This method utilizes chiral dioxirane, generated in situ, for the epoxidation, achieving high yields and enantioselectivity. Such derivatives are crucial intermediates for pharmaceuticals like diltiazem hydrochloride, highlighting the importance of cinnamic acid derivatives in synthesizing bioactive molecules (Imashiro & Seki, 2004).

Deoxofluorination for Fluorinated Compounds

The deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids using sulfur tetrafluoride leads to the synthesis of diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These products serve as starting materials for creating novel fluorinated amino acids, anilines, and aliphatic amines, which are foundational in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).

Oxidative Coupling for α,β-Epoxy Ketones

A one-pot oxidative coupling method has been developed for the synthesis of α,β-epoxy ketones from methyl arenes and cinnamic acids. This process involves C(sp^3)―H activation and decarboxylation, showcasing an efficient and practical approach to synthesizing valuable ketones (Singh, Kumar, & Singh, 2017).

Trifluoromethoxylation of Aliphatic Substrates

A method for the nucleophilic displacement of the trifluoromethoxy group from activated aromatic rings, leading to the formation of aliphatic trifluoromethyl ethers, has been discovered. This represents the first example of such a reaction, underscoring the potential of 2-Methyl-5-(trifluoromethoxy)cinnamic acid derivatives in synthesizing trifluoromethyl ethers (Marrec et al., 2010).

Novel Synthesis Approaches

Research has also focused on direct synthesis methods for cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, employing boron tribromide among other reagents. This provides a new pathway to synthesize cinnamic acids, highlighting their versatility and importance in organic synthesis (Chiriac, Tanasă, & Onciu, 2005).

properties

IUPAC Name

(E)-3-[2-methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-7-2-4-9(17-11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYBXYXIWXGYJQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(trifluoromethoxy)cinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(trifluoromethoxy)cinnamic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(trifluoromethoxy)cinnamic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(trifluoromethoxy)cinnamic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(trifluoromethoxy)cinnamic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(trifluoromethoxy)cinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.